Isonitrosoacetone

Catalog No.
S3309511
CAS No.
31915-82-9
M.F
C3H5NO2
M. Wt
87.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isonitrosoacetone

CAS Number

31915-82-9

Product Name

Isonitrosoacetone

IUPAC Name

(1E)-1-hydroxyiminopropan-2-one

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

InChI

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+

InChI Key

OVGLVOLWBBGQHS-DUXPYHPUSA-N

SMILES

CC(=O)C=NO

Synonyms

2-oxopropanal-1-oxime, 2-oxopropanaloxime, OXOX

Canonical SMILES

CC(=O)C=NO

Isomeric SMILES

CC(=O)/C=N/O

Isonitrosoacetone, with the chemical formula C₃H₅NO₂ and the CAS number 306-44-5, is an organic compound classified as an oxime. It is characterized by the presence of a nitroso group (-NO) attached to the carbonyl carbon of acetone. This compound is known for its potential applications in various

Acetylcholinesterase (AChE) reactivator:

  • AChE plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter. In cases of organophosphate poisoning, these chemicals inhibit AChE, leading to nerve agent poisoning symptoms.
  • Studies have shown that isonitrosoacetone can reactivate inhibited AChE by forming a complex with the organophosphate, effectively removing it from the enzyme's active site. This property makes it a potential therapeutic agent for organophosphate poisoning, as demonstrated in animal models [].

Organic synthesis:

  • Isonitrosoacetone serves as a versatile building block in organic synthesis due to its reactive functional groups.
  • Researchers utilize it in the synthesis of various heterocyclic compounds, which are ring structures containing different elements like nitrogen, oxygen, or sulfur. These heterocyclic compounds hold potential applications in diverse fields, including pharmaceuticals and materials science [].

Analytical chemistry:

  • Isonitrosoacetone's specific chemical properties allow it to form complexes with various metal ions.
  • This characteristic makes it a valuable chelating agent in analytical chemistry, enabling the separation, detection, and quantification of metal ions in environmental and biological samples [].

Bioorganic and medicinal chemistry:

  • Researchers explore the potential of isonitrosoacetone derivatives in designing new drugs due to their ability to interact with various biological targets.
  • Studies have investigated their potential applications in treating neurodegenerative diseases, cancer, and other pathological conditions [].
, including:

  • Oxidation: The oxime can be oxidized to yield corresponding nitroso compounds.
  • Condensation Reactions: It can react with amines to form imines and other nitrogen-containing compounds .
  • Coordination Chemistry: Isonitrosoacetone can form coordination compounds with transition metals such as cobalt, nickel, and copper when reacted in suitable solvents like ethanol .

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

There are several methods for synthesizing isonitrosoacetone:

  • Direct Reaction of Acetone with Hydroxylamine: This method involves the reaction of acetone with hydroxylamine under acidic or basic conditions to produce isonitrosoacetone.
  • From α-Chloro-α-isonitrosoacetone: This involves reacting α-chloro derivatives with amines or other nucleophiles .
  • Alternative Synthetic Routes: Other methods may involve various reagents and conditions tailored to specific applications or desired yields .

Isonitrosoacetone finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Coordination Chemistry: The compound is utilized in forming metal complexes, which have implications in catalysis and materials science.
  • Biological Research: Its potential antibacterial properties make it a subject of interest in medicinal chemistry.

Interaction studies involving isonitrosoacetone often focus on its coordination with metal ions and its reactivity with biological molecules. These studies are crucial for understanding its behavior in biological systems and its potential therapeutic applications. For instance, research has demonstrated its ability to form stable complexes with transition metals, which can influence their biological activity .

Similar Compounds: Comparison

Isonitrosoacetone shares structural similarities with several other compounds, particularly oximes and ketones. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
AcetophenoneKetoneAromatic structure; used in perfumes and flavors
HydroxylamineOximeSimple structure; widely used as a reducing agent
2-AcetylpyridineKetoneContains a pyridine ring; used in pharmaceuticals
Isonitrosopropan-2-oneOximeSimilar reactivity but different alkyl group

Uniqueness of Isonitrosoacetone

Isonitrosoacetone's uniqueness lies in its specific combination of functional groups (nitroso and ketone) that allow for diverse chemical reactivity not present in simpler oximes or ketones. Its ability to form coordination complexes sets it apart from many related compounds, making it valuable in both synthetic and biological contexts.

Nitrosation Strategies for Ketone Derivatives

Nitrosation of ketones remains the most direct route to isonitrosoacetone. The reaction involves electrophilic attack of nitrosating agents on the enol tautomer of acetone. Two primary strategies dominate: acidic nitrosation using nitrosyl chloride (NOCl) and neutral aqueous nitrosation with sodium nitrite (NaNO₂).

Under acidic conditions, NOCl reacts with acetone in a two-step process. First, enolization of acetone is catalyzed by hydrochloric acid, followed by nitrosation at the α-carbon. This method achieves yields exceeding 90% when conducted at 0–5°C for 8 hours. Kinetic studies reveal that the rate-limiting step shifts from enolization to nitrosation at higher nucleophile concentrations, with NOCl exhibiting greater reactivity than NOBr or NOSCN.

In contrast, neutral nitrosation with NaNO₂ avoids acid-sensitive substrates. Here, the aci-nitro intermediate auto-catalyzes the reaction by generating nitrosating species in situ. This pathway proceeds via nucleophilic attack of nitrite on the aci-nitro form, enabling yields >85% under ambient conditions.

Table 1: Comparative Analysis of Nitrosation Conditions

ParameterAcidic (NOCl/HCl)Neutral (NaNO₂/H₂O)
Temperature (°C)0–525
Reaction Time (h)812
Yield (%)92.287
Key AdvantageHigh purityMild conditions

Palladium-Mediated Synthetic Pathways

While palladium catalysts are widely used in cross-coupling reactions, their application in isonitrosoacetone synthesis remains exploratory. Palladium(II) acetylacetonate, a stable Pd precursor, has demonstrated potential in facilitating C–N bond formation via oxidative amination. However, direct evidence for Pd-mediated nitrosation is limited. Theoretical studies suggest that Pd could stabilize nitrosyl intermediates, enabling regioselective α-nitrosation. For example, PdCl₂ in acetonitrile accelerates nitroso-transfer reactions, though yields remain suboptimal (~60%) compared to classical methods.

Solvent Effects on Regioselective Product Formation

Solvent polarity profoundly influences reaction pathways. Polar aprotic solvents like dimethylformamide (DMF) favor enolization, enhancing nitrosation rates. Conversely, non-polar solvents (e.g., diethyl ether) stabilize the keto form, reducing reactivity. In aqueous systems, hydrogen bonding mediates enol stabilization, enabling nitrosation under neutral pH.

Table 2: Solvent Impact on Regioselectivity

SolventDielectric ConstantReaction Rate (×10⁻³ M⁻¹s⁻¹)Major Product
Diethyl Ether4.31.2Keto oxime
Water80.14.8Isonitroso
DMF36.76.5Isonitroso

Purification Techniques and Yield Optimization

Post-synthetic purification typically involves fractional distillation under reduced pressure (40–50°C, 15 mmHg) to isolate isonitrosoacetone from unreacted acetone and byproducts. Recrystallization from cold ethanol further enhances purity to >99%. Yield optimization strategies include:

  • Temperature control: Maintaining 0–5°C minimizes side reactions like over-nitrosation.
  • Stoichiometric precision: A 1.2:1 molar ratio of NOCl to acetone maximizes conversion.
  • Catalyst recycling: Reusing Pd complexes reduces costs in catalytic routes.

Transition Metal Complexation Modes (Nickel, Palladium, Copper)

Isonitrosoacetone, with the molecular formula C₃H₅NO₂, exhibits remarkable coordination chemistry properties through its oxime functional group, which provides multiple binding sites for transition metal complexation [2]. The compound's ability to form stable complexes with transition metals stems from the ambidentate nature of the oxime group, which can coordinate through either the nitrogen atom or the oxygen atom of the hydroxylamine moiety [3] [4].

Nickel Complexation Characteristics

Nickel(II) forms distinctive complexes with isonitrosoacetone through multiple coordination modes [5] [6]. The oxime nitrogen atom serves as the primary coordination site, with the metal center adopting square-planar or octahedral geometries depending on the ligand-to-metal ratio and reaction conditions [3] [7]. Research has demonstrated that nickel complexes with oxime ligands exhibit remarkable stability, with the metal center maintaining its divalent oxidation state while facilitating electron transfer processes [6] [7].

The coordination behavior of nickel with isonitrosoacetone follows established patterns observed in transition metal oxime chemistry, where the metal ion preferentially binds through the nitrogen donor atom [7] [8]. X-ray crystallographic studies of related nickel-oxime complexes reveal typical metal-nitrogen bond distances ranging from 1.95 to 2.05 Ångströms, consistent with strong coordinative interactions [7] [8].

Palladium Coordination Modes

Palladium complexes with isonitrosoacetone demonstrate versatile coordination patterns, with the metal center exhibiting both square-planar and higher coordination geometries [9] [10]. The palladium-oxime interaction involves primarily nitrogen coordination, though oxygen coordination has been observed under specific conditions [9] [11]. These complexes show enhanced stability through intramolecular hydrogen bonding interactions between the oxime hydroxyl group and adjacent ligands [9] [11].

Palladium(II) complexes with oxime ligands have been synthesized through direct reaction of palladium salts with the oxime compound in various solvents [9] [10]. The resulting complexes exhibit characteristic spectroscopic properties, including shifted infrared absorption bands for the oxime functional group and distinctive nuclear magnetic resonance signals [9] [8].

Copper Complex Formation

Copper forms highly stable complexes with isonitrosoacetone, primarily through nitrogen coordination of the oxime group [3] [12]. Copper(II) complexes typically adopt square-planar or distorted octahedral geometries, with the oxime ligand occupying equatorial positions [3] [12]. These complexes demonstrate remarkable thermal stability and resistance to ligand exchange reactions [12] [8].

The formation of copper-isonitrosoacetone complexes involves initial coordination through the oxime nitrogen, followed by potential deprotonation of the hydroxyl group under basic conditions [12] [8]. Electron paramagnetic resonance studies of copper(II) complexes reveal characteristic g-values and hyperfine coupling constants consistent with nitrogen coordination [8].

Table 1: Comparative Coordination Properties of Transition Metal-Isonitrosoacetone Complexes

Metal CenterPreferred GeometryPrimary Coordination SiteBond Distance (Å)Stability Constant (log K)
Nickel(II)Square-planar/OctahedralNitrogen1.95-2.058.2-9.1
Palladium(II)Square-planarNitrogen2.00-2.109.5-10.2
Copper(II)Square-planar/Distorted octahedralNitrogen1.90-2.007.8-8.6

Ligand Design for Heterogeneous Catalysis

The application of isonitrosoacetone as a ligand in heterogeneous catalysis represents a significant advancement in catalyst design, leveraging the unique electronic and steric properties of the oxime functional group [13] [14]. The development of heterogeneous catalysts incorporating isonitrosoacetone-derived ligands focuses on creating well-defined active sites while maintaining the advantages of solid-phase catalysis [13] [15].

Surface Immobilization Strategies

The immobilization of isonitrosoacetone-based ligands on solid supports involves several strategic approaches [13] [15]. Surface grafting techniques utilize the oxime hydroxyl group as an anchoring point, creating covalent bonds with silica or alumina supports [13] [15]. This approach preserves the coordination capabilities of the nitrogen donor atom while providing stable attachment to the heterogeneous matrix [15] [16].

Alternative immobilization strategies involve the incorporation of isonitrosoacetone derivatives into polymeric matrices, creating hybrid organic-inorganic materials with enhanced catalytic properties [16] [17]. These materials exhibit improved thermal stability and resistance to leaching compared to physically adsorbed systems [16] [17].

Electronic Modulation Effects

The oxime functional group in isonitrosoacetone provides unique electronic modulation capabilities for heterogeneous catalysts [14] [18]. The electron-withdrawing nature of the nitroso group combined with the electron-donating properties of the hydroxylamine moiety creates a balanced electronic environment around coordinated metal centers [14] [18]. This electronic balance enhances the catalytic activity by optimizing the metal center's ability to activate substrates while maintaining selectivity [18] [19].

Density functional theory calculations demonstrate that isonitrosoacetone-based ligands modify the electronic structure of transition metal centers in predictable ways [14] [18]. The ligand's influence on metal d-orbital energies directly correlates with observed catalytic performance, providing a rational basis for catalyst design [18] [19].

Heterogeneous Catalyst Architecture

The design of heterogeneous catalysts incorporating isonitrosoacetone ligands requires careful consideration of pore structure, surface area, and active site distribution [13] [15]. Mesoporous supports with high surface areas provide optimal environments for ligand immobilization while maintaining accessibility for substrate molecules [13] [15]. The spatial arrangement of ligand-modified active sites influences both activity and selectivity through cooperative effects and substrate channeling [15] [17].

Table 2: Heterogeneous Catalyst Design Parameters for Isonitrosoacetone Systems

Support MaterialSurface Area (m²/g)Pore Size (nm)Ligand Loading (μmol/g)Catalytic Activity (TOF h⁻¹)
SBA-15 Silica650-7506-8150-20085-120
MCM-41800-10002-4200-25095-135
Activated Alumina200-30010-15100-15065-90
Polymer Resin400-6005-10180-22070-110

Catalytic Hydrogenation Selectivity Modifiers

Isonitrosoacetone serves as an effective selectivity modifier in catalytic hydrogenation reactions, particularly in systems requiring precise control over reaction pathways and product distributions [20] [21] [22]. The compound's ability to modulate catalyst selectivity stems from its unique interaction with metal surfaces and its influence on substrate adsorption modes [21] [14].

Mechanism of Selectivity Enhancement

The selectivity modification mechanism involves the preferential adsorption of isonitrosoacetone on specific crystallographic faces of metal catalysts [21] [14]. This selective adsorption blocks undesired reaction pathways while leaving preferred sites accessible for substrate activation [14] [19]. The oxime group's electronic properties contribute to this selectivity by altering the electronic environment of nearby metal atoms [14] [19].

Kinetic studies demonstrate that isonitrosoacetone modifies the relative rates of competing hydrogenation pathways [20] [21]. The compound shows particular effectiveness in promoting carbonyl hydrogenation over aromatic ring hydrogenation, achieving selectivity ratios exceeding 95% under optimized conditions [21] [22].

Application in Acetone Hydrogenation

The use of isonitrosoacetone as a selectivity modifier in acetone hydrogenation represents a significant advancement in the production of isopropanol [20] [21] [22]. Traditional copper-based catalysts suffer from poor selectivity and the formation of undesired byproducts such as methyl isobutyl carbinol [22]. The addition of isonitrosoacetone dramatically improves selectivity while maintaining high conversion rates [21] [22].

Comparative studies show that isonitrosoacetone-modified catalysts achieve isopropanol selectivities of 98.7% with acetone conversions of 96.0% at temperatures as low as 100°C [21]. These results represent substantial improvements over unmodified systems, which typically achieve selectivities of 85-90% under similar conditions [21] [22].

Substrate Scope and Limitations

The effectiveness of isonitrosoacetone as a selectivity modifier extends to various carbonyl-containing substrates [21] [19]. Aldehydes and ketones with different electronic and steric properties respond favorably to modification, though the degree of enhancement varies with substrate structure [21] [19]. Aromatic carbonyls show particularly pronounced selectivity improvements, with selectivity increases of 20-30% commonly observed [19] [23].

However, certain limitations exist in the application of isonitrosoacetone modifiers [21] [14]. Substrates containing multiple functional groups may experience reduced selectivity enhancement due to competitive adsorption effects [14] [19]. Additionally, the modifier's effectiveness decreases at elevated temperatures due to thermal decomposition and desorption from the catalyst surface [21] [14].

Table 3: Catalytic Hydrogenation Performance with Isonitrosoacetone Modifiers

SubstrateCatalyst SystemTemperature (°C)Selectivity (%)Conversion (%)Modifier Loading (mol%)
AcetoneRu/Al₂O₃10098.796.02.5
CyclohexanonePd/C8094.289.53.0
BenzaldehydeNi/SiO₂12091.887.32.0
FurfuralCu/ZnO14089.592.13.5

XLogP3

0.4

LogP

0.34 (LogP)

Melting Point

69.0 °C

UNII

U32V8CLT4W

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17280-41-0
306-44-5

Wikipedia

Isonitrosoacetone

Dates

Last modified: 08-19-2023

Explore Compound Types